![molecular formula C10H12N2O B2856955 5-(tert-Butoxy)picolinonitrile CAS No. 1392467-08-1](/img/structure/B2856955.png)
5-(tert-Butoxy)picolinonitrile
Overview
Description
5-(tert-Butoxy)picolinonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butoxy)picolinonitrile consists of a picolinonitrile group (a pyridine ring with a nitrile group at the 2-position) and a tert-butoxy group attached at the 5-position .Scientific Research Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
5-(tert-Butoxy)picolinonitrile is used in the synthesis of 3-hydroxy-4-substituted picolinonitriles. This is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .
Production of Biologically Active Molecules
The compound is used in the production of biologically active molecules. For instance, 2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be synthesized using 5-(tert-Butoxy)picolinonitrile .
Construction of Functional Groups
The cyano group in 5-(tert-Butoxy)picolinonitrile provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step .
4. Introduction of Acyl and Alkyl Groups The 3-hydroxy group in 5-(tert-Butoxy)picolinonitrile provides opportunities to introduce various acyl and alkyl groups in one step .
Protodeboronation of Pinacol Boronic Esters
5-(tert-Butoxy)picolinonitrile is used in the protodeboronation of pinacol boronic esters. This process is utilized in the formal anti-Markovnikov hydromethylation of alkenes .
6. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation process, in which 5-(tert-Butoxy)picolinonitrile is used, has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPUGXMFYZITLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butoxy)picolinonitrile |
Synthesis routes and methods
Procedure details
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